molecular formula C13H20N4O2 B15074943 1,1'-(4-Methyl-1,3-phenylene)bis(3-ethylurea) CAS No. 25635-03-4

1,1'-(4-Methyl-1,3-phenylene)bis(3-ethylurea)

Cat. No.: B15074943
CAS No.: 25635-03-4
M. Wt: 264.32 g/mol
InChI Key: KXIZTLVQHOBRKM-UHFFFAOYSA-N
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Description

1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea): is a chemical compound with the molecular formula C13H20N4O2 and a molecular weight of 264.33 g/mol It is a derivative of urea, featuring a phenylene group substituted with methyl and ethylurea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Methyl-1,3-phenylenediamine} + 2 \text{Ethyl isocyanate} \rightarrow \text{1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea)} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to optimize the yield .

Industrial Production Methods

Industrial production of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high purity and yield. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved include:

Comparison with Similar Compounds

1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variation in substituent groups.

Properties

CAS No.

25635-03-4

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

1-ethyl-3-[3-(ethylcarbamoylamino)-4-methylphenyl]urea

InChI

InChI=1S/C13H20N4O2/c1-4-14-12(18)16-10-7-6-9(3)11(8-10)17-13(19)15-5-2/h6-8H,4-5H2,1-3H3,(H2,14,16,18)(H2,15,17,19)

InChI Key

KXIZTLVQHOBRKM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCC

Origin of Product

United States

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